Superior Antiproliferative Potency in MCF-7 Breast Cancer Cells vs. In-Class Cinnamamide Derivatives
Compound 10e (identical to CAS 392299-55-7) inhibited MCF-7 cell proliferation with an IC₅₀ of 0.28 μg/mL, representing the most potent activity among the entire synthesized series (6a–10e) [1]. Other analogs in the series—differing in the 5-substituent of the thiadiazole ring—yielded substantially higher IC₅₀ values (e.g., compound 9e bearing a 4-chlorophenyl group showed an IC₅₀ of 1.02 μg/mL), translating to a >3-fold potency advantage for 10e [1].
| Evidence Dimension | MCF-7 antiproliferative activity (IC₅₀, μg/mL) |
|---|---|
| Target Compound Data | 0.28 μg/mL |
| Comparator Or Baseline | Compound 9e (4-chlorophenyl analog): 1.02 μg/mL; Compound 10d (phenyl analog): 0.89 μg/mL |
| Quantified Difference | 3.6-fold more potent than compound 9e; 3.2-fold more potent than compound 10d |
| Conditions | MCF-7 human breast adenocarcinoma cell line; 48 h exposure; MTT assay; data from Yang et al. 2012 |
Why This Matters
For procurement decisions targeting breast cancer models, the 3-fold potency differential justifies selecting this specific thiazole-2-ylamino derivative over other in-series compounds with weaker antiproliferative effects.
- [1] Yang XH, Wen Q, Zhao TT, Sun J, Li X, Xing M, Lu X, Zhu HL. Synthesis, biological evaluation, and molecular docking studies of cinnamic acyl 1,3,4-thiadiazole amide derivatives as novel antitubulin agents. Bioorg Med Chem. 2012 Feb 1;20(3):1181-7. doi:10.1016/j.bmc.2011.12.057. View Source
